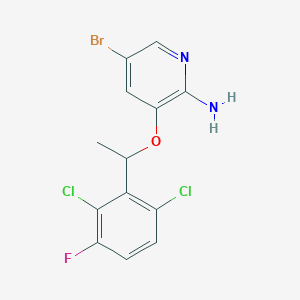

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Descripción general

Descripción

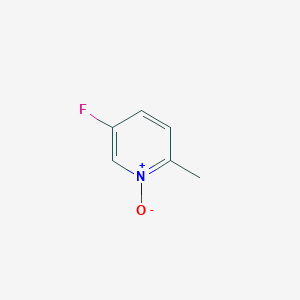

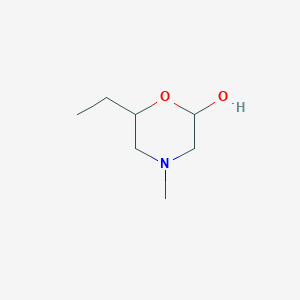

“5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C13H10BrCl2FN2O and a molecular weight of 380.04 . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

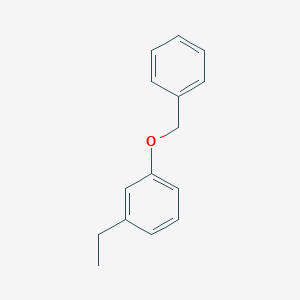

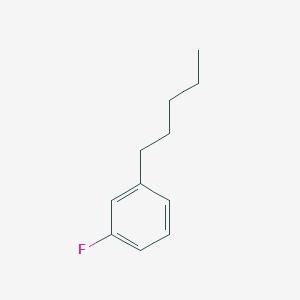

The molecular structure of this compound includes a pyridin-2-amine group, which is attached to a bromine atom and an ethoxy group. The ethoxy group is further connected to a 2,6-dichloro-3-fluorophenyl group .Physical And Chemical Properties Analysis

This compound has a melting point range of 108.0 to 113.0 °C . It has a specific rotation value of -64.0 to -70.0 degrees (C=1, CHCL3) .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is utilized in the synthesis of Crizotinib , an important drug used in targeted cancer therapy . It acts as an intermediate in the preparation of Crizotinib, which is known to inhibit certain proteins involved in the growth of cancer cells.

Analytical Chemistry

The purity and specific rotation of this compound make it valuable for analytical calibration . It can serve as a standard for high-performance liquid chromatography (HPLC) to ensure the accuracy and reliability of analytical methods .

Toxicology

Safety studies on this compound can provide insights into the toxicological effects of similar structured compounds. It helps in assessing the risk and establishing safety guidelines for handling and exposure .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is the Met/ALK/ROS proteins . These proteins play a crucial role in cell growth and survival. Abnormal activation of these proteins can lead to uncontrolled cell proliferation and survival, contributing to the development of various types of cancers .

Mode of Action

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine acts as an ATP-competitive inhibitor for Met/ALK/ROS proteins . By binding to the ATP-binding site of these proteins, it prevents the phosphorylation and activation of these proteins, thereby inhibiting their function .

Biochemical Pathways

The inhibition of Met/ALK/ROS proteins by 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine affects multiple downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth .

Pharmacokinetics

Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate the cell membrane to reach its intracellular targets .

Result of Action

The inhibition of Met/ALK/ROS proteins by 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine leads to the suppression of cell growth and survival pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anti-cancer effects .

Action Environment

The action of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the Met/ALK/ROS proteins . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

Safety and Hazards

This compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, seek medical advice or attention .

Propiedades

IUPAC Name |

5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFUZAZEKBBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610837 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | |

CAS RN |

756503-69-2 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1603173.png)

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)